4-methyl-2-(4-{2-methylpyrazolo[1,5-a]pyrazin-4-yl}piperazin-1-yl)-6-(pyrrolidin-1-yl)pyrimidine
Beschreibung
This compound is a heterocyclic molecule featuring a pyrimidine core substituted with a piperazine-linked 2-methylpyrazolo[1,5-a]pyrazine moiety and a pyrrolidin-1-yl group. The piperazine and pyrrolidine groups likely enhance solubility and receptor-binding interactions, while the pyrazolo-pyrazine system may contribute to target selectivity.
Eigenschaften
IUPAC Name |
2-methyl-4-[4-(4-methyl-6-pyrrolidin-1-ylpyrimidin-2-yl)piperazin-1-yl]pyrazolo[1,5-a]pyrazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N8/c1-15-14-18(25-6-3-4-7-25)23-20(22-15)27-11-9-26(10-12-27)19-17-13-16(2)24-28(17)8-5-21-19/h5,8,13-14H,3-4,6-7,9-12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IICFQVXXYHEHLB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)N2CCN(CC2)C3=NC=CN4C3=CC(=N4)C)N5CCCC5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N8 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Wirkmechanismus
Target of Action
The primary target of this compound is the N-Methyl-D-aspartate receptors (NMDARs) . NMDARs are members of the ionotropic glutamate receptor family and play a crucial role in learning and memory by regulating synaptic plasticity.
Mode of Action
This compound acts as a GluN2A-Selective Positive Allosteric Modulator (PAM) . It enhances the activity of NMDARs containing GluN2A, one of the NMDAR subunits. This modulation results in increased synaptic plasticity, which is essential for learning and memory.
Biochemical Pathways
The compound’s action on NMDARs affects the glutamatergic signaling pathway . By enhancing the activity of NMDARs, it influences synaptic plasticity, a key process in the formation and maintenance of memory.
Biochemische Analyse
Biochemical Properties
4-methyl-2-(4-{2-methylpyrazolo[1,5-a]pyrazin-4-yl}piperazin-1-yl)-6-(pyrrolidin-1-yl)pyrimidine plays a significant role in biochemical reactions due to its ability to interact with specific enzymes and proteins. One of the primary interactions is with N-methyl-D-aspartate receptors (NMDARs), particularly those containing the GluN2A subunit. This interaction is crucial for regulating synaptic plasticity, which is essential for learning and memory. The compound acts as a positive allosteric modulator, enhancing the receptor’s activity and thereby influencing various neural processes.
Cellular Effects
The effects of 4-methyl-2-(4-{2-methylpyrazolo[1,5-a]pyrazin-4-yl}piperazin-1-yl)-6-(pyrrolidin-1-yl)pyrimidine on cellular processes are profound. In neuronal cells, the compound enhances long-term potentiation, a process critical for synaptic strength and memory formation. Additionally, it has been observed to influence cell signaling pathways by modulating the activity of NMDARs, leading to changes in gene expression and cellular metabolism. These effects are particularly significant in the context of neuropsychiatric disorders, where dysregulation of these pathways is often observed.
Molecular Mechanism
At the molecular level, 4-methyl-2-(4-{2-methylpyrazolo[1,5-a]pyrazin-4-yl}piperazin-1-yl)-6-(pyrrolidin-1-yl)pyrimidine exerts its effects through binding interactions with NMDARs. The compound binds to a specific site on the GluN2A subunit, acting as a positive allosteric modulator. This binding enhances the receptor’s response to its natural ligand, glutamate, leading to increased calcium influx and subsequent activation of downstream signaling pathways. Additionally, the compound’s structure allows it to inhibit certain enzymes, further modulating cellular responses.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-methyl-2-(4-{2-methylpyrazolo[1,5-a]pyrazin-4-yl}piperazin-1-yl)-6-(pyrrolidin-1-yl)pyrimidine have been observed to change over time. The compound demonstrates stability under standard laboratory conditions, maintaining its activity for extended periods. Degradation can occur under extreme conditions, such as high temperatures or acidic environments. Long-term studies have shown that the compound can have sustained effects on cellular function, particularly in enhancing synaptic plasticity and memory formation.
Dosage Effects in Animal Models
In animal models, the effects of 4-methyl-2-(4-{2-methylpyrazolo[1,5-a]pyrazin-4-yl}piperazin-1-yl)-6-(pyrrolidin-1-yl)pyrimidine vary with dosage. At lower doses, the compound effectively enhances cognitive functions without significant adverse effects. At higher doses, toxic effects have been observed, including neurotoxicity and disruptions in normal cellular processes. These findings highlight the importance of careful dosage regulation in potential therapeutic applications.
Metabolic Pathways
4-methyl-2-(4-{2-methylpyrazolo[1,5-a]pyrazin-4-yl}piperazin-1-yl)-6-(pyrrolidin-1-yl)pyrimidine is involved in several metabolic pathways. The compound is metabolized primarily in the liver, where it undergoes enzymatic transformations. Key enzymes involved in its metabolism include cytochrome P450 oxidases, which facilitate the breakdown of the compound into its metabolites. These metabolites can then be further processed or excreted from the body.
Transport and Distribution
Within cells and tissues, 4-methyl-2-(4-{2-methylpyrazolo[1,5-a]pyrazin-4-yl}piperazin-1-yl)-6-(pyrrolidin-1-yl)pyrimidine is transported and distributed through interactions with specific transporters and binding proteins. The compound’s lipophilic nature allows it to cross cell membranes easily, facilitating its distribution to various cellular compartments. Once inside the cell, it can accumulate in specific regions, such as the synaptic cleft, where it exerts its effects on NMDARs.
Subcellular Localization
The subcellular localization of 4-methyl-2-(4-{2-methylpyrazolo[1,5-a]pyrazin-4-yl}piperazin-1-yl)-6-(pyrrolidin-1-yl)pyrimidine is primarily within the synaptic regions of neurons. The compound’s structure includes targeting signals that direct it to these specific compartments. Additionally, post-translational modifications can influence its localization, ensuring that it reaches the appropriate sites of action within the cell. This precise localization is crucial for its role in modulating synaptic plasticity and cognitive functions.
Vergleich Mit ähnlichen Verbindungen
Comparison with Structurally Similar Compounds
Core Heterocyclic Systems
- Pyrazolo[1,5-a]pyrazine vs. Pyrazolo[1,5-a]pyrimidine: The target compound’s pyrazolo[1,5-a]pyrazine core differs from pyrazolo[1,5-a]pyrimidine derivatives (e.g., in ) by replacing a pyrimidine nitrogen with a carbon atom.
Imidazo[4,5-b]pyridine Derivatives :
Compound 27g () shares a piperazine substituent but uses an imidazo[4,5-b]pyridine core. The imidazole ring’s basicity could enhance interactions with acidic residues in kinase active sites, whereas the pyrazolo-pyrazine system in the target compound may favor hydrophobic pockets .
Substituent Effects
Piperazine Modifications :
The piperazine group in the target compound is linked to a 2-methylpyrazolo-pyrazine, contrasting with FAUC 329 (), which features a benzo[b]thiophene-carboxylic acid substituent. The latter’s bulkier aromatic system may enhance dopamine D3 receptor affinity, while the pyrazolo-pyrazine in the target compound could improve metabolic stability .Pyrrolidin-1-yl vs. Morpholinyl :
Compared to morpholinyl-substituted pyrazolo[1,5-a]pyrimidines (e.g., compounds 35–38 in ), the pyrrolidin-1-yl group in the target compound offers a smaller, more flexible substituent. This may reduce steric hindrance and improve membrane permeability .
Data Table: Structural and Functional Comparison
Research Findings and Implications
- Synthetic Accessibility : The target compound’s synthesis likely involves piperazine coupling (as in ), contrasting with simpler one-pot methods for pyrazolo[1,5-a]pyrimidines (). This complexity may limit scalability but allows precise substituent placement .
- Selectivity Trends : Pyrazolo-pyrazine cores (as in the target compound) show reduced isomerization risks compared to pyrazolotriazolopyrimidines (), enhancing structural integrity during biological assays .
- Pharmacokinetics : The pyrrolidin-1-yl group may improve blood-brain barrier penetration compared to morpholinyl derivatives, making the compound suitable for central nervous system targets .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
